3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene carboxylate derivatives. [] It has been extensively studied as a potent and selective allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [] BDK is an enzyme that regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). [] By inhibiting BDK, 3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide enhances BCKDC activity, leading to increased BCAA oxidation. [] This compound has emerged as a potential therapeutic agent for metabolic disorders characterized by elevated BCAA levels, such as maple syrup urine disease, obesity, and type 2 diabetes. []
The synthesis of 3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide can be achieved through a multi-step procedure. While a detailed synthetic protocol is not provided in the papers you provided, the general strategy involves the formation of the benzothiophene core followed by the introduction of the substituents at positions 2, 3, and 6. [] The carboxamide moiety at position 2 is typically introduced through a reaction with an amine, such as 4-(1-piperidinyl)aniline. []
3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide consists of a benzothiophene ring system substituted with chlorine atoms at positions 3 and 6, a carboxamide group at position 2, and a 4-(1-piperidinyl)phenyl moiety attached to the nitrogen of the carboxamide group. [] Structural analysis, potentially through techniques like X-ray crystallography or NMR spectroscopy, would provide insights into the three-dimensional conformation of the molecule and its interactions with the BDK enzyme.
3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide acts as an allosteric inhibitor of BDK. [] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing conformational changes that affect enzyme activity. [] Binding of 3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide to BDK triggers helix movements in the N-terminal domain of the enzyme, leading to its dissociation from the BCKDC complex. [] The released BDK is then rapidly degraded, resulting in sustained activation of the BCKDC and enhanced BCAA oxidation. []
The primary scientific application of 3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide is in the investigation of BDK as a therapeutic target for metabolic disorders associated with elevated BCAA levels. [] It has been shown to robustly activate BCKDC activity in cell culture and animal models, leading to a reduction in plasma BCAA concentrations. [] Specifically, it has shown promise in preclinical studies for the treatment of maple syrup urine disease, a genetic disorder characterized by a deficiency in the BCKDC. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7